molecular formula C25H29N3O3 B608507 LDN-214117

LDN-214117

Cat. No.: B608507
M. Wt: 419.5 g/mol
InChI Key: BHUXVRVMMYAXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-214117 is a synthetic organic compound known for its selective inhibition of bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. It has shown high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling and exhibits low cytotoxicity .

Biochemical Analysis

Biochemical Properties

LDN-214117 has been shown to interact with the activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor kinase . It inhibits ALK2 most, with a biochemical IC50 of 24 nM . This interaction plays a crucial role in the regulation of BMP signaling, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce viability, proliferation, and cause apoptosis of lung carcinoma cells . It also hampers the chemotactic motility and migratory ability of these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALK2 receptor, leading to the inhibition of BMP signaling . This results in changes in gene expression and cellular processes. For example, it has been shown to have a time-dependent effect on gene regulation level and/or a BMP signaling pathway other than SMAD-dependent that is responsible for ID1 targeting .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes in the effects of this product over time. For instance, it has been shown to consistently induce opposite effects on the mRNA level compared to that of BMP-4 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, treatment of immunodeprived mice bearing orthotopic xenografts of H3.3K27M, R206H mutant HSJD-DIPG-007 cells with 25mg/kg this compound for 28 days extended survival compared with vehicle controls .

Transport and Distribution

This compound has been shown to be orally bioavailable and well-tolerated, with good brain penetration . This suggests that it can be effectively transported and distributed within cells and tissues.

Subcellular Localization

Given its role as an inhibitor of the BMP signaling pathway, it is likely that it localizes to areas of the cell where this pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDN-214117 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a trimethoxyphenyl group. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

LDN-214117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

LDN-214117 has a wide range of scientific research applications, including:

    Chemistry: It is used in structure-activity relationship studies to evaluate its potency and selectivity for inhibiting activin receptor-like kinase-2.

    Biology: The compound is used to study bone morphogenetic protein signaling pathways and their role in various biological processes.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating conditions like fibrodysplasia ossificans progressiva and diffuse intrinsic pontine glioma.

    Industry: The compound is used in the development of novel therapeutics targeting bone morphogenetic protein signaling pathways

Comparison with Similar Compounds

LDN-214117 is unique in its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling. Similar compounds include:

This compound stands out due to its high selectivity, low cytotoxicity, and potential therapeutic applications in treating specific medical conditions.

Properties

IUPAC Name

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXVRVMMYAXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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